1H and 13C NMR chemical shifts of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid
1H and 13C NMR chemical shifts of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid
Comprehensive NMR Characterization of 3-Bromo-5,6-dimethylpyridine-2-carboxylic Acid: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of highly substituted pyridine derivatives is a critical bottleneck in the hit-to-lead optimization phase of drug development. 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid presents a unique analytical challenge due to the absence of scalar proton-proton coupling (spin-spin splitting) across its aromatic core. With only isolated proton singlets available, researchers must rely heavily on the precise interpretation of chemical shift causality, empirical additivity rules, and advanced 2D NMR correlation networks. This technical guide provides a rigorous framework for predicting, acquiring, and validating the 1 H and 13 C NMR spectra of this compound.
Molecular Architecture & Electronic Causality
To accurately predict the NMR chemical shifts of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid, one must dissect the competing electronic effects acting upon the pyridine core. The causality behind the chemical shifts is governed by three primary phenomena:
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Inductive Deshielding by Nitrogen: The electronegative sp2 hybridized nitrogen atom pulls electron density away from the adjacent C2 and C6 positions via the σ -skeleton, resulting in significant downfield shifts for these carbons and their attached substituents.
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The Heavy-Atom Effect (Spin-Orbit Coupling): While bromine is electronegative, its large electron cloud induces a diamagnetic shielding tensor. This "heavy-atom effect" paradoxically shields the directly attached C3 carbon, shifting its resonance upfield compared to standard aromatic carbons.
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Steric and Electronic Deviations: The presence of multiple ortho-substituents (e.g., the bulky bromine adjacent to the carboxylic acid) can force the carboxylate group out of coplanarity with the aromatic ring. This disrupts π -conjugation, leading to deviations from simple linear additivity rules[1].
1 H NMR Predictive Framework & Signal Assignment
In a highly polar, hydrogen-bond accepting solvent like DMSO- d6 , the 1 H NMR spectrum will exhibit four distinct singlets.
| Proton Environment | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Causality / Rationale |
| -COOH | 13.00 – 13.50 | Broad Singlet | 1H | Highly deshielded due to extreme electron withdrawal by the carbonyl oxygen and hydrogen bonding with DMSO. |
| H4 (Aromatic) | 8.00 – 8.15 | Singlet | 1H | Deshielded by the aromatic ring current and the combined inductive effects of the ortho-Br and meta-COOH groups. |
| 6-CH 3 | 2.50 – 2.65 | Singlet | 3H | Shifted downfield relative to 5-CH 3 due to its direct proximity to the electronegative pyridine nitrogen. |
| 5-CH 3 | 2.30 – 2.40 | Singlet | 3H | Standard allylic/benzylic methyl shift, slightly deshielded by the aromatic ring but lacking the direct inductive pull of the nitrogen. |
13 C NMR Predictive Framework & Carbon Mapping
The 13 C NMR spectrum requires careful assignment using empirical additivity parameters derived from standard reference tables[2]. Computational models and graph-based machine learning algorithms have proven highly effective in estimating these shifts for polysubstituted benzenic and heterocyclic compounds[3].
| Carbon Position | Predicted Shift ( δ , ppm) | Type | Causality / Rationale |
| C=O (Carboxyl) | 165.0 – 167.0 | Quaternary | Highly deshielded carbonyl carbon. |
| C6 | 155.0 – 158.0 | Quaternary | Strongly deshielded by the adjacent N atom and the attached methyl group. |
| C2 | 148.0 – 151.0 | Quaternary | Deshielded by the adjacent N atom and the attached electron-withdrawing -COOH group. |
| C4 | 140.0 – 143.0 | CH (Methine) | Aromatic methine, shifted downfield by the meta-nitrogen and ortho-bromine. |
| C5 | 133.0 – 136.0 | Quaternary | Moderately deshielded by the attached methyl group. |
| C3 | 118.0 – 121.0 | Quaternary | Uniquely shielded upfield by the diamagnetic heavy-atom effect of Bromine. |
| 6-CH 3 | 22.0 – 25.0 | Primary | Aliphatic carbon, deshielded by the adjacent nitrogen. |
| 5-CH 3 | 18.0 – 20.0 | Primary | Standard aliphatic methyl carbon attached to an aromatic ring. |
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating workflow. Relying solely on 1D NMR for a molecule with no 1 H- 1 H scalar coupling is prone to error. The following protocol guarantees unambiguous assignment.
Step-by-Step Methodology:
Step 1: Sample Preparation (Solvent Causality)
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Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: Carboxylic acids frequently form hydrogen-bonded dimers in non-polar solvents like CDCl 3 , leading to poor solubility, broad line shapes, and concentration-dependent chemical shifts. DMSO- d6 competitively disrupts these dimers, ensuring sharp resonances and reproducible chemical shifts.
Step 2: 1D Acquisition Parameters
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1 H NMR: 400 or 500 MHz, 16 scans, relaxation delay (d1) = 2.0 s, pulse angle = 30°.
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13 C NMR: 100 or 125 MHz, 1024 scans, relaxation delay (d1) = 2.0 s. Use WALTZ-16 composite pulse decoupling to eliminate 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets to maximize the signal-to-noise ratio.
Step 3: 2D HMBC Validation (Heteronuclear Multiple Bond Correlation) Because the molecule lacks contiguous proton networks, COSY (Correlation Spectroscopy) is useless. HMBC is the critical self-validating tool, revealing 2JCH and 3JCH long-range couplings.
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Validation Logic: The 6-CH 3 protons will show a strong 3J cross-peak to C5 and a 2J cross-peak to C6. The H4 proton will show a 3J cross-peak to C2 and C6, firmly anchoring the structural assignment.
| Proton Source | Correlated Carbon (HMBC Cross-Peaks) | Coupling Type |
| H4 | C2, C6, C5, C3 | 3JCH (Strong), 2JCH (Weak) |
| 6-CH 3 | C6, C5 | 2JCH , 3JCH |
| 5-CH 3 | C5, C4, C6 | 2JCH , 3JCH |
Workflow Visualization
The following logical workflow illustrates the self-validating system required for the structural elucidation of highly substituted, non-coupled aromatic systems.
Self-Validating NMR Workflow for Pyridine Derivatives
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.
- MDPI. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. MDPI.
- ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS.
